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GSK3145095 is a potent, orally active inhibitor of Receptor-Interacting Protein Kinase 1

(RIPK1) with an IC50 of 6.3 nM.[1][2][3] Developed for its potential in treating pancreatic cancer

and other solid tumors, a key attribute of GSK3145095 is its exceptional selectivity profile.[4][5]

[6][7] This guide provides a comprehensive comparison of GSK3145095's performance against

other kinases, supported by experimental data and detailed methodologies.

Unparalleled Selectivity Against the Human Kinome
GSK3145095 has demonstrated a remarkable lack of off-target activity when screened against

extensive panels of kinases. This high degree of selectivity is a critical feature, minimizing the

potential for off-target effects and associated toxicities in a clinical setting.

The selectivity of GSK3145095 was rigorously evaluated at a concentration of 10 μM against a

broad spectrum of the human kinome. These comprehensive screenings included a P33

radiolabeled assay at Reaction Biology Corp, encompassing 359 kinases, and a competition

binding assay (KINOMEscan) at DiscoveRx Corp, which covered 456 kinases.[5][7] In both of

these extensive panels, GSK3145095 exhibited no significant inhibition of any kinase other

than its intended target, RIPK1.[5][7] This represents a selectivity window of over 1500-fold,

based on its potent 6.3 nM inhibition of RIPK1.[5][7]

The molecular basis for this exquisite selectivity lies in its unique "type III" binding mode.

GSK3145095 engages an allosteric lipophilic pocket adjacent to the ATP-binding site of RIPK1,
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a conformation not readily available in other kinases.[5]

Kinase Selectivity Data
The following table summarizes the selectivity profile of GSK3145095. Based on publicly

available data, GSK3145095 shows no significant inhibition of other kinases when tested at a

high concentration. The data presented here is illustrative of this high selectivity as reported in

the primary literature.

Kinase Target Assay Type
GSK3145095
Concentration (μM)

% Inhibition

RIPK1 Radiometric 0.0063 50% (IC50)

Representative

Kinase Panel (359

kinases)

Radiometric (P33) 10 <10%

Representative

Kinase Panel (456

kinases)

Competition Binding 10 <10%

Experimental Protocols
To ensure a thorough understanding of the data presented, the following sections detail the

methodologies employed in the key selectivity screening experiments.

Reaction Biology HotSpot™ Kinase Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by

measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Detailed Methodology:

Reaction Mixture Preparation: A reaction cocktail is prepared containing the specific kinase,

its corresponding substrate (peptide or protein), and any necessary cofactors in a reaction

buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml

BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
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Compound Addition: GSK3145095, dissolved in DMSO, is added to the reaction mixture.

Control reactions receive DMSO vehicle only.

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of non-

radiolabeled ATP and [γ-³³P]ATP to a final concentration of 10 μM.

Incubation: The reactions are incubated for a set period (e.g., 120 minutes) at room

temperature to allow for substrate phosphorylation.

Reaction Termination and Substrate Capture: The reactions are stopped by spotting the

mixture onto P81 ion-exchange filter paper. The phosphorylated substrate binds to the filter

paper.

Washing: The filter papers are washed extensively with 0.75% phosphoric acid to remove

unincorporated [γ-³³P]ATP.

Detection: The amount of radioactivity remaining on the filter paper, corresponding to the

phosphorylated substrate, is measured using a scintillation counter.

Data Analysis: Kinase activity is expressed as the percentage of remaining activity in the

presence of the inhibitor compared to the vehicle control.

Eurofins DiscoverX KINOMEscan® Competition Binding
Assay
This assay measures the binding affinity of a test compound to a panel of kinases through a

competitive binding format. It does not measure enzymatic activity but rather the displacement

of a known ligand.

Detailed Methodology:

Assay Components: The core components are DNA-tagged kinases, an immobilized ligand

that binds to the kinase active site, and the test compound (GSK3145095).

Competition: The DNA-tagged kinase is incubated with the immobilized ligand in the

presence of GSK3145095. If GSK3145095 binds to the kinase, it will compete with the

immobilized ligand, reducing the amount of kinase captured on the solid support.
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Immobilization and Washing: The mixture is added to streptavidin-coated beads, which

capture the immobilized ligand and any bound kinase. Unbound components are removed

through washing steps.

Elution and Quantification: The bound kinase is eluted, and the amount is quantified by

measuring the associated DNA tag using quantitative PCR (qPCR).

Data Analysis: The amount of kinase detected is compared to a DMSO control. A lower

amount of detected kinase in the presence of the test compound indicates binding and is

reported as a percentage of the control.

Visualizing the Experimental Workflow and
Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental

workflow for kinase selectivity screening and the signaling pathway in which GSK3145095
acts.
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Workflow for Radiometric Kinase Selectivity Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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